molecular formula C7H12FN3 B13531335 1-(4-fluorobutyl)-1H-pyrazol-4-amine

1-(4-fluorobutyl)-1H-pyrazol-4-amine

Cat. No.: B13531335
M. Wt: 157.19 g/mol
InChI Key: QEVPMLUBCRPWMB-UHFFFAOYSA-N
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Description

1-(4-Fluorobutyl)-1H-pyrazol-4-amine ( 1240565-15-4) is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, which is a privileged scaffold in pharmaceutical development due to its versatile binding properties and presence in numerous biologically active molecules . The 4-fluorobutyl chain at the N1 position serves as a key structural feature that can influence the compound's physicochemical properties and biological activity. Pyrazole-containing compounds are extensively investigated as kinase inhibitors for oncology research, with recent studies highlighting N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective CDK2 inhibitors exhibiting promising antiproliferative activity against various cancer cell lines . Beyond oncology applications, pyrazole derivatives demonstrate a broad spectrum of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and antioxidant properties, making them valuable templates for developing novel therapeutic agents . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules, particularly through multicomponent reactions which efficiently generate structurally diverse pyrazole libraries for biological screening . The compound requires cold-chain transportation and is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

1-(4-fluorobutyl)pyrazol-4-amine

InChI

InChI=1S/C7H12FN3/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4,9H2

InChI Key

QEVPMLUBCRPWMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobutyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobutylamine with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where 4-fluorobutylamine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The fluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-(4-Fluorobutyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobutyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Alkyl vs. Aromatic Substituents
  • The fluorine atom on the phenyl ring may increase metabolic stability compared to non-fluorinated analogs .
  • 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (C₁₀H₉ClF₃N₄, MW 267.66): A benzyl-substituted derivative with halogenated aromatic groups, likely improving lipophilicity and receptor binding affinity .

Key Insight : The 4-fluorobutyl group in the target compound balances lipophilicity (logP ~2.5–3.0 estimated) and flexibility, which may enhance membrane permeability relative to rigid aromatic analogs .

Heterocyclic and Functionalized Substituents
  • 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (C₉H₉ClN₄, MW 208.65): Incorporates a pyridine ring, introducing basicity and hydrogen-bonding capabilities. This could enhance interactions with biological targets like kinases .
  • 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (C₉H₁₆N₄, MW 180.25): A piperidine-substituted derivative, likely improving water solubility through tertiary amine protonation at physiological pH .

Key Insight : The absence of heterocycles in 1-(4-fluorobutyl)-1H-pyrazol-4-amine simplifies its synthetic route but may limit target-specific interactions compared to nitrogen-rich analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Est.) Solubility (Est.) Purity (%)
This compound C₇H₁₂FN₃ 157.19 ~2.8 Moderate (DMSO/MeOH) N/A
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 267.31 ~3.5 Low (aqueous) 95%
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine C₅H₇F₂N₃ 147.13 ~1.2 High (PBS/DMSO) 95%
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine C₁₀H₉ClF₃N₄ 267.66 ~3.0 Moderate (EtOH/DMSO) 95%

Notable Trends:

  • Lipophilicity : Aromatic and halogenated analogs exhibit higher logP values, favoring blood-brain barrier penetration, while shorter alkyl chains (e.g., difluoroethyl) improve aqueous solubility .
  • Stability: Fluorine atoms in the 4-fluorobutyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated alkyl chains .

Biological Activity

1-(4-fluorobutyl)-1H-pyrazol-4-amine is a novel compound within the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, drawing on existing literature and research findings.

Overview of Pyrazole Compounds

Pyrazoles are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of various substituents, such as fluorinated alkyl chains, can enhance their pharmacological profiles by improving lipophilicity and receptor binding affinity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their chemical structure. Modifications in side chains can significantly influence their interactions with enzymes and proteins involved in metabolic pathways. For instance, fluorination is a common strategy to enhance the stability and solubility of compounds, potentially leading to improved therapeutic indices.

Table 1: Comparison of Pyrazole Derivatives

Compound NameStructureBiological Activity
This compoundStructureAnticancer potential (hypothetical)
5-amino-N-phenyl-1H-pyrazol-4-ylStructureSelective p38 MAP kinase inhibitor
4-(4-fluorobenzyl)piperazineStructureTyrosinase inhibitor

Biological Assays and Mechanisms

To fully elucidate the biological activity of this compound, comprehensive biophysical and biochemical assays are necessary. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FTIR), and computational modeling can provide insights into binding modes and affinities towards protein targets. Additionally, cell-based assays are essential to assess cytotoxicity profiles and mechanisms of action against various disease-causing organisms.

The mechanisms through which pyrazole derivatives exert their biological effects may include:

  • Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in disease processes.
  • Receptor Binding : Pyrazoles can function as ligands for various receptors, modulating signaling pathways.
  • Antimicrobial Activity : The structural features may confer the ability to disrupt microbial cell functions.

Future Directions

Given the promising characteristics attributed to pyrazole derivatives, further research into this compound is warranted. Future studies should focus on:

  • In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Exploring detailed mechanisms of action through molecular docking and kinetic studies.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing 1-(4-fluorobutyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis of pyrazole-4-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a copper-catalyzed Ullmann-type coupling has been used to introduce fluorinated alkyl chains to pyrazole cores. In one protocol (adapted from ), 4-iodo-1H-pyrazol-4-amine is reacted with 4-fluorobutyl bromide under inert conditions using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours. Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.
  • Catalyst loading : Copper(I) bromide (0.05–0.1 eq) improves coupling efficiency.
  • Temperature control : Prolonged heating (35–50°C) ensures complete conversion without side reactions.
    Post-synthesis purification via column chromatography (ethyl acetate/hexane gradient) typically achieves >95% purity .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals for the fluorobutyl chain (δ 4.4–4.6 ppm for -CH2F; δ 1.6–2.1 ppm for -CH2-) and pyrazole protons (δ 7.8–8.2 ppm) .
    • ¹³C NMR : Fluorine coupling splits signals for carbons adjacent to fluorine (e.g., JCF ≈ 160–180 Hz) .
  • X-ray Crystallography :
    Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves molecular geometry and fluorine positioning. Example parameters from related compounds:

    ParameterValue (Triclinic P1 system)Source
    a, b, c (Å)10.25, 10.46, 10.55
    α, β, γ (°)109.2, 111.4, 98.0
    • Disordered fluorine atoms require refinement with PART instructions in SHELXL .

Advanced Question: How can researchers address challenges in crystallographic refinement of this compound, particularly with disordered fluorine atoms?

Methodological Answer:
Fluorine disorder in alkyl chains complicates electron density maps. Key strategies include:

Data Collection : High-resolution (<1.0 Å) data using synchrotron or rotating anode sources (e.g., Bruker SMART APEXII ).

Refinement in SHELXL :

  • Use PART and AFIX commands to model partial occupancy.
  • Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths .

Validation : Check ADDSYM in PLATON to detect missed symmetry and Rint for data quality (target <0.05) .
Example refinement metrics for a related compound:

  • R1 = 0.031, wR2 = 0.079 (I > 2σ(I))
  • Data-to-parameter ratio >15:1 .

Advanced Question: What experimental approaches resolve contradictions in biological activity data for pyrazole-4-amine derivatives across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent effects). Mitigation strategies include:

Orthogonal Assays :

  • Compare results from enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .
  • Example: A compound showing IC50 = 50 nM in enzyme assays but EC50 = 1 µM in cell models may require prodrug optimization .

Solvent Controls : Use DMSO concentrations ≤0.1% to avoid off-target effects .

Metabolic Stability Testing : Incubate with liver microsomes to assess degradation rates (e.g., t1/2 >60 min for viable candidates) .

Intermediate Question: How can computational methods predict the binding mode of this compound to therapeutic targets like kinase enzymes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: e.g., 4AKE for kinase targets).
    • Fluorobutyl chain conformation is critical; apply AMBER force fields to model fluorine’s electrostatic effects .
  • MD Simulations :
    • Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
      Example results:
ParameterValue
Docking Score (kcal/mol)-9.2 ± 0.3
Hydrogen Bonds3 (with kinase hinge region)

Basic Question: What protocols ensure the purity and stability of this compound during storage?

Methodological Answer:

  • Purity Analysis :
    • HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) .
    • Target purity >98% for biological assays .
  • Storage Conditions :
    • Under argon at -20°C in amber vials to prevent photodegradation.
    • Avoid moisture (use desiccants) to prevent hydrolysis of the fluorobutyl group .

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